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Compound of Interest

Compound Name: Rabdoternin F

Cat. No.: B592908 Get Quote

Disclaimer: Initial searches for "Rabdoternin F" did not yield significant results for a specific,

well-characterized compound. It is possible that this is a misnomer or a very rare natural

product. However, the search results consistently pointed towards a well-known pharmaceutical

compound, Ranitidine. This guide will, therefore, focus on the physical and chemical properties

of Ranitidine, a widely studied and documented molecule.

This technical guide provides a detailed overview of the physical, chemical, and biological

properties of Ranitidine. It is intended for researchers, scientists, and professionals in drug

development, offering a comprehensive resource for understanding this significant

pharmaceutical compound.

Physical and Chemical Properties of Ranitidine
Ranitidine is a histamine H2-receptor antagonist that was commonly used to decrease stomach

acid production.[1][2] Its physical and chemical properties are well-documented and are

summarized in the table below.
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Property Value

IUPAC Name

N-(2-[([5-({(dimethylamino)methyl)-2-

furanyl]methyl)sulfanyl]ethyl)-N'-methyl-2-nitro-

1,1-ethenediamine

CAS Number 66357-35-5

Molecular Formula C₁₃H₂₂N₄O₃S

Molecular Weight 314.41 g/mol

Appearance White to off-white powder

Melting Point 133-134 °C (for Ranitidine Hydrochloride)

Solubility
Soluble in water and methanol. Slightly soluble

in ethanol. Practically insoluble in chloroform.

pKa 8.2 (amine), 2.7 (nitro group)

Spectral Data
The structural elucidation and confirmation of Ranitidine are based on various spectroscopic

techniques.

Spectroscopy Key Data Points

¹H NMR (500 MHz, D₂O)

δ (ppm): 2.85 (s, 6H), 2.91 (s, 3H), 3.45 (t, 2H),

3.47 (t, 2H), 3.85 (s, 2H), 4.33 (s, 2H), 6.39 (d,

1H), 6.65 (d, 1H), 6.85 (s, 1H)

¹³C NMR Data not readily available in summarized format.

FT-IR (KBr Pellet)
Key peaks indicative of functional groups: N-H,

C-H, C=C, C-N, C-O, S-C, NO₂ stretches.

Mass Spectrometry ESI-MS: [M+H]⁺ at m/z 315.1485

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the characterization of

Ranitidine and similar small organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the Ranitidine sample.

Dissolve the sample in a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d,

CDCl₃) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

Ensure the sample is fully dissolved; if not, sonicate briefly or filter to remove any

particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical

lock signal.

Data Acquisition:

¹H NMR:

Acquire a single-pulse experiment.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200

ppm).

Use a pulse angle of 30-45 degrees.

Due to the low natural abundance of ¹³C, a larger number of scans is required (typically

several hundred to thousands).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Objective: To identify the functional groups present in the Ranitidine molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of the solid Ranitidine sample with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press.
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Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the various functional groups

present in the molecule.

Objective: To determine the molecular weight and obtain information about the molecular

formula of Ranitidine.

Methodology:

Sample Preparation:

Prepare a dilute solution of the Ranitidine sample (typically 1-10 µg/mL) in a suitable

solvent system, such as methanol or acetonitrile/water, often with a small amount of formic

acid to promote protonation.

Instrument Setup:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.
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Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of

charged droplets.

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to detect the protonated molecule

[M+H]⁺.

Scan a mass range appropriate for the expected molecular weight of Ranitidine (e.g., m/z

100-500).

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

The high-resolution mass measurement of this ion can be used to confirm the elemental

composition of the molecule.

Biological Activity and Signaling Pathway
Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine

H2-receptors found in gastric parietal cells.[1] This blockade leads to a reduction in gastric acid

secretion.

The signaling pathway initiated by histamine binding to the H2 receptor involves the activation

of a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in

intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA). PKA

phosphorylates various downstream targets, ultimately leading to the activation of the H⁺/K⁺-

ATPase proton pump and the secretion of gastric acid. Ranitidine competitively blocks the initial

step of this cascade by preventing histamine from binding to the H2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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